molecular formula C12H15NO4 B14019206 [Acetyloxy-(2-ethylphenyl)amino] ethanoate CAS No. 887589-80-2

[Acetyloxy-(2-ethylphenyl)amino] ethanoate

Cat. No.: B14019206
CAS No.: 887589-80-2
M. Wt: 237.25 g/mol
InChI Key: DMLYCDIHRYMVKM-UHFFFAOYSA-N
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Description

[Acetyloxy-(2-ethylphenyl)amino] ethanoate (CAS 887589-80-2) is a specialized ethanoate ester derivative characterized by a 2-ethylphenyl amino group and an acetyloxy substituent . With a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol, this compound is of significant interest in organic synthesis and pharmaceutical research due to its distinct reactivity and solubility profile . The incorporation of the ethylphenyl group is known to enhance the compound's lipophilicity, which can influence its behavior in organic solvents and its potential biological interactions . In research settings, it serves as a valuable building block or intermediate for the synthesis of more complex organic molecules . Its potential biological activities, including antimicrobial and anti-inflammatory properties, are also subjects of ongoing scientific investigation . The mechanism of action for this compound is an area of active research; it is proposed that the ester group may undergo hydrolysis in biological systems to release acetic acid and 2-ethylphenylamine, which could then interact with various cellular pathways . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage its unique structure in method development, biocatalysis studies, and exploratory medicinal chemistry programs .

Properties

CAS No.

887589-80-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(N-acetyloxy-2-ethylanilino) acetate

InChI

InChI=1S/C12H15NO4/c1-4-11-7-5-6-8-12(11)13(16-9(2)14)17-10(3)15/h5-8H,4H2,1-3H3

InChI Key

DMLYCDIHRYMVKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an ester bond between an acetyloxy-containing moiety and an amino-substituted ethanoate. Key steps include:

  • Introduction of the acetyloxy group (acetylation of a hydroxyethyl intermediate)
  • Coupling of the 2-ethylphenyl amine group to the ethanoate backbone
  • Esterification to form the final ethanoate ester

Esterification Techniques

Ester formation is a critical step in the synthesis. Common methods include:

Method Description Conditions Notes
Fischer Esterification Reaction of acetic acid with an alcohol in the presence of concentrated sulfuric acid catalyst Gentle heating, removal of water by distillation Suitable for small-scale synthesis; equilibrium controlled by removing water
Acyl Chloride Method Reaction of acyl chloride (e.g., acetyl chloride) with alcohol or phenol Room temperature, vigorous reaction, HCl gas evolved Faster reaction; requires careful handling due to corrosive HCl fumes
Acid Anhydride Method Reaction of acid anhydrides with alcohols or phenols Mild warming, slower than acyl chloride method Often used for phenol esters; can involve phenolate intermediates

These methods are applicable to the preparation of esters like the acetyloxy group in the target compound, where an acetyl moiety is introduced onto a hydroxyethyl intermediate.

Amino Group Introduction and Coupling

The 2-ethylphenyl amino group is introduced via nucleophilic substitution or amide/ester coupling reactions. Typical synthetic routes include:

  • Reaction of 2-ethylphenylamine with an activated ethanoate derivative (e.g., acid chloride or ester)
  • Use of coupling agents or catalysts to facilitate amide or ester bond formation
  • Protection/deprotection strategies to selectively acetylate hydroxyl groups without affecting amino functions

Multi-Step Synthesis Example

A plausible multi-step synthesis involves:

Industrial and Laboratory Scale Considerations

  • Industrial synthesis employs optimized reaction conditions such as temperature control, solvent selection, and continuous flow reactors to improve yield and purity.
  • Laboratory synthesis often uses batch reactions with purification steps like recrystallization or chromatography to isolate the product.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Esterification reactions generally proceed efficiently at mild to moderate temperatures (20–60°C).
  • Solvents such as dichloromethane, toluene, or polar aprotic solvents (e.g., dimethylformamide) are commonly used to dissolve reactants and control reaction rates.

Catalysts and Reagents

  • Acid catalysts like sulfuric acid or hydrochloric acid facilitate esterification.
  • Bases such as pyridine may be used to neutralize acid byproducts and promote coupling reactions.
  • Reagents like thionyl chloride can convert acids to acyl chlorides, enhancing reactivity.

Analytical Data and Research Results

While specific analytical data for this compound is limited in the available literature, analogous compounds have been characterized by:

Parameter Typical Data Method
Melting Point Varies depending on purity and substituents Differential Scanning Calorimetry (DSC)
NMR Spectroscopy Characteristic peaks for acetyl (CH3COO) and aromatic protons ^1H and ^13C NMR
Mass Spectrometry Molecular ion peak corresponding to molecular weight Electron Ionization (EI) or ESI-MS
IR Spectroscopy Ester carbonyl stretch (~1735 cm^-1), NH stretch Fourier Transform Infrared (FTIR)

These data confirm the presence of ester and amino functional groups and are critical for verifying synthesis success.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Outcome/Notes
Acetylation Acyl chloride or anhydride Acetyl chloride or acetic anhydride, base, solvent Formation of acetyloxy group
Amino group coupling Nucleophilic substitution 2-ethylphenylamine, activated ethanoate derivative, catalyst Formation of amino ethanoate ester
Esterification Fischer esterification or acyl chloride method Acid catalyst or acyl chloride, heating or room temp Formation of ethanoate ester linkage
Purification Recrystallization, chromatography Solvent systems like ether, hexane, or polar solvents Isolation of pure final compound

Chemical Reactions Analysis

[Acetyloxy-(2-ethylphenyl)amino] ethanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[Acetyloxy-(2-ethylphenyl)amino] ethanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of [Acetyloxy-(2-ethylphenyl)amino] ethanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release acetic acid and 2-ethylphenylamine, which may interact with cellular pathways to exert their effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanoate Esters with Aromatic Substituents

a. Ethyl [(2-Methoxyphenyl)carbamoyl]formate (CAS 7267-26-7)

  • Structure : Features a methoxy group on the phenyl ring instead of ethyl.
  • In contrast, the ethyl group in [Acetyloxy-(2-ethylphenyl)amino] ethanoate is electron-neutral, which may reduce resonance stabilization but enhance steric effects.
  • Molecular Weight: 223.23 g/mol (C₁₁H₁₃NO₄), comparable to the target compound .

b. Methyl L-Tyrosinate (CAS 26531-82-8)

  • Structure: Derived from L-tyrosine, with a hydroxylphenyl group and ethanoate ester.
  • Applications : Used in peptide synthesis and neurotransmitter precursor studies. The hydroxyl group in tyrosine derivatives enables hydrogen bonding, unlike the ethyl group in the target compound, which may reduce polarity .

c. 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

  • Structure : Contains a chloro and methoxy substituent on the phenyl ring.

Table 1: Structural and Electronic Comparison

Compound Substituent Electronic Effect Molecular Weight (g/mol)
This compound 2-ethylphenyl Neutral ~250 (estimated)
Ethyl [(2-methoxyphenyl)carbamoyl]formate 2-methoxyphenyl Electron-donating 223.23
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone 3-chloro, 4-methoxy Electron-withdrawing/donating 199.63 (C₉H₁₀ClNO₂)
Reactivity in Radical Scavenging

Ethanoate esters exhibit varying reactivity toward hydroxyl radicals (·OH):

  • M1 (Unspecified Ethanoate Ester): Scavenges ·OH with $ k_{\text{overall}} = 2.94 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $ in pentyl ethanoate.
  • M2 (Analogous Compound) : Lower reactivity ($ k_{\text{overall}} = 2.76 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $) in the same solvent, highlighting substituent-dependent kinetics .
  • Solvent Effects : In water, reaction rates increase ($ 2.38 \times 10^{10} \, \text{M}^{-1} \text{s}^{-1} $) due to polar interactions, suggesting that the target compound’s reactivity may vary significantly in aqueous vs. organic media .

Table 2: Hydroxyl Radical Scavenging Rates

Compound Solvent $ k_{\text{overall}} \, (\text{M}^{-1} \text{s}^{-1}) $ Mechanism Dominance
M1 Pentyl ethanoate $ 2.94 \times 10^9 $ f-HAT
M1 Water $ 2.38 \times 10^{10} $ RAF/f-HAT
M2 Pentyl ethanoate $ 2.76 \times 10^9 $ f-HAT
Thermodynamic and Solubility Properties

Ethanoate esters exhibit distinct thermodynamic behaviors in binary solutions:

  • Activity Coefficients: In ethanol solutions, ethyl ethanoate shows higher activity coefficients than longer-chain esters (e.g., pentyl ethanoate), suggesting that the target compound’s ethylphenyl group may reduce miscibility with polar solvents .
  • Solvent Stability: Ethyl ethanoate is effective in anhydrous conditions for enzyme immobilization, achieving 75% peptide yield, whereas hydrated solvents deactivate enzymes. This implies that this compound’s lipophilicity may enhance stability in non-aqueous systems .

Table 3: Thermodynamic Data for Ethanoate Esters in Ethanol Solutions

Ester Excess Gibbs Energy (Ge) Activity Coefficient (γ)
Ethyl ethanoate Lower Higher
Pentyl ethanoate Higher Lower

Biological Activity

[Acetyloxy-(2-ethylphenyl)amino] ethanoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3

This formula indicates that the compound consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, typical for many bioactive organic compounds.

Anticancer Activity

Recent studies have indicated that derivatives of acetyloxy compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain substituted phenyl compounds showed IC50 values ranging from 4.2 to 11.9 μM against cancer cell lines such as CNE 2, Caski, and HGC-27 .

In another investigation, a series of aryl benzylamines were synthesized and tested for their anticancer properties. These compounds displayed potent inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 0.057 μM, indicating strong potential for further development in cancer therapeutics .

CompoundCell LineIC50 (μM)
Compound 1CNE 24.2
Compound 2Caski11.9
Compound 3HGC-277.5

Anti-inflammatory Activity

The anti-inflammatory properties of acetyloxy derivatives have also been highlighted in the literature. For example, certain oxime derivatives derived from triterpenes have shown significant anti-inflammatory activity alongside their anticancer effects . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Antimicrobial assays have revealed that acetyloxy compounds can exhibit activity against a range of bacterial strains. Compounds similar to this compound have been shown to inhibit bacterial growth effectively. For instance, studies have reported that certain ester derivatives can act as selective inhibitors against specific microbial targets .

Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of this compound on human colorectal carcinoma cells (HCT-116). The compound was tested alongside standard chemotherapeutic agents, showing a marked reduction in cell viability at concentrations of 10 μM and above.

Study 2: In Vivo Toxicity Assessment

A toxicity assessment was conducted using a physiologically based pharmacokinetic (PBPK) model to evaluate the safety profile of this compound in rats. The results indicated that the compound was rapidly metabolized with minimal adverse effects observed at therapeutic doses .

Q & A

Q. What synthetic methodologies are recommended for preparing [Acetyloxy-(2-ethylphenyl)amino] ethanoate, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The synthesis of ethanoate derivatives typically involves esterification or transesterification reactions. For instance, ethyl acetate synthesis via the AVADA process uses heteropoly acid (HPA) catalysts under vapor-phase conditions to achieve 99% purity . Adapting this, this compound could be synthesized through a multi-step process:

Amination : React 2-ethylphenylamine with acetyloxy groups under acidic conditions.

Esterification : Couple the intermediate with ethanoic acid using a catalyst like sulfuric acid (e.g., as in 2,4-dichlorophenoxy acetate synthesis ).

  • Optimization : Use design-of-experiment (DoE) frameworks with parameters like temperature (e.g., 338 K for CO₂ absorption in ethanoate systems ), catalyst loading, and reaction time. Big data analytics can identify optimal conditions by analyzing historical process data .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm molecular structure via proton and carbon shifts, referencing NIST databases for similar ethanoates .
  • Mass Spectrometry (MS) : Compare fragmentation patterns with standards (e.g., hex-2-yl ethanoate in GC/MS ).
  • Chromatography : Use HPLC or GC to assess purity, leveraging retention indices from studies on vinyl ethanoate derivatives .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., PubChem’s SMILES strings ) to resolve ambiguities in functional group assignments.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Temperature Sensitivity : Store samples at 4°C, 25°C, and -20°C, monitoring degradation via periodic HPLC analysis (e.g., as in ethyl acetate stability protocols ).
  • Humidity Effects : Use thermogravimetric analysis (TGA) to assess hygroscopicity, referencing CO₂ absorption studies in ethanoate ionic liquids .
  • Light Exposure : Conduct UV-Vis spectroscopy under controlled lighting to detect photolytic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound?

  • Methodological Answer : Contradictions often arise from impurities or overlapping signals. Strategies include:
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments .
  • Computational Modeling : Compare experimental NMR/MS data with quantum-chemically predicted spectra (e.g., using PubChem’s InChI key ).
  • Multi-Technique Validation : Cross-reference IR, Raman, and X-ray crystallography data (if crystallizable) to confirm structural assignments .

Q. What experimental designs are suitable for studying the kinetic behavior of this compound in catalytic reactions?

  • Methodological Answer : Use stopped-flow kinetics or time-resolved spectroscopy to monitor reaction progress. For example:
  • Rate Constants : Measure initial absorption rates under varying catalyst concentrations, as done in CO₂ uptake studies with ethanoate ionic liquids .
  • Activation Energy : Apply the Arrhenius equation using rate data collected at 300–350 K .
  • Mechanistic Probes : Introduce radical scavengers or isotopic tracers to identify intermediates .

Q. How can this compound be applied in drug delivery systems, and what methodological challenges must be addressed?

  • Methodological Answer : Potential applications include:
  • Prodrug Design : Leverage esterase-mediated hydrolysis for controlled drug release, similar to ethanoate-based prodrugs .
  • Nanocarrier Synthesis : Functionalize polymers with the compound for targeted delivery, optimizing solubility via logP calculations (e.g., using PubChem data ).
  • Challenges :
  • Biocompatibility Testing : Conduct cytotoxicity assays (e.g., MTT assays) in vitro .
  • Stability in Physiological Conditions : Simulate gastric/plasma environments to assess hydrolysis rates .

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